1,4-Dichloro-2-fluoro-3-methylbenzene
Overview
Description
1,4-Dichloro-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted on the benzene ring.
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-methylbenzene has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often involve the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Major Products:
Substitution: Products include substituted toluenes with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include amines and other reduced compounds.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack . The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
2-Chloro-6-fluorotoluene: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
2,6-Dichloro-3-nitrotoluene: Another derivative of toluene with two chlorine atoms and a nitro group.
Uniqueness: 1,4-Dichloro-2-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSRXEBDWMCWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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